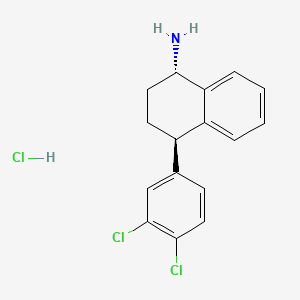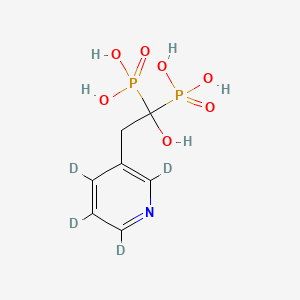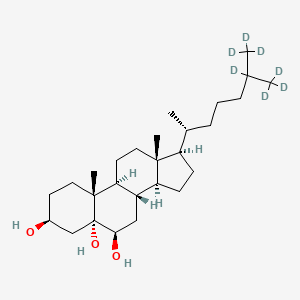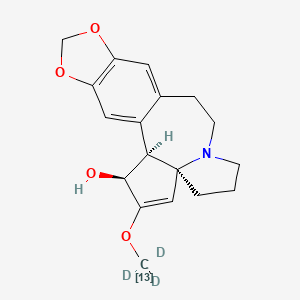
Cephalotaxine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalotaxine-13C,d3 is a labeled analogue of cephalotaxine, a natural alkaloid isolated from the Cephalotaxus genus of plants. This compound is particularly significant in scientific research due to its antiviral and antitumor properties. The labeling with carbon-13 and deuterium allows for detailed metabolic and pharmacokinetic studies, making it a valuable tool in both chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, starting from the natural extraction of cephalotaxine from Cephalotaxus plants. The labeling process includes the incorporation of carbon-13 and deuterium atoms into the cephalotaxine molecule. One of the key synthetic routes involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization to form the cephalotaxine substructure . This method provides a high yield and excellent enantioselectivity.
Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic methods, where the natural cephalotaxine is extracted from plant sources and then chemically modified to incorporate the isotopic labels. This approach is more environmentally friendly compared to purely synthetic methods and allows for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for the formation of several derivatives through these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Cephalotaxine-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of cephalotaxine and its derivatives.
Biology: Employed in metabolic studies to trace the biochemical pathways of cephalotaxine in living organisms.
Medicine: Investigated for its potential antitumor and antiviral properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and as a tool for quality control in drug manufacturing.
Mécanisme D'action
Cephalotaxine-13C,d3 exerts its effects primarily through the inhibition of protein synthesis. It binds to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain during translation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to activate the mitochondrial apoptosis pathway and inhibit autophagy flow, leading to cell death in leukemia cells .
Comparaison Avec Des Composés Similaires
Homoharringtonine: Another alkaloid from the Cephalotaxus genus, known for its antileukemia properties.
Deoxyharringtonine: A derivative of cephalotaxine with similar biological activities.
Isoharringtonine: Another related compound with potential anticancer effects.
Uniqueness: Cephalotaxine-13C,d3 is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This feature makes it a valuable tool in both research and industrial applications, providing insights that are not possible with unlabeled compounds.
Propriétés
IUPAC Name |
(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-FUIWZRSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
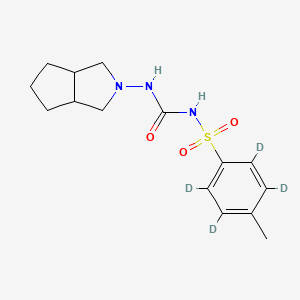


![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
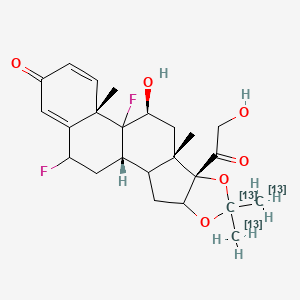

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)


